molecular formula C12H14O3 B13287448 5-Benzyloxolane-2-carboxylic acid CAS No. 10133-67-2

5-Benzyloxolane-2-carboxylic acid

Cat. No.: B13287448
CAS No.: 10133-67-2
M. Wt: 206.24 g/mol
InChI Key: GGPMLBMXKHHJCA-UHFFFAOYSA-N
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Description

5-Benzyloxolane-2-carboxylic acid is an organic compound with the molecular formula C({12})H({14})O(_{3}) It is characterized by a benzyloxolane ring structure, which is a five-membered ring containing an oxygen atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with diethyl oxalate, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyloxolane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Substitution reactions often require the presence of catalysts or specific reagents, such as halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzyloxolane ring.

Scientific Research Applications

5-Benzyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 5-benzyloxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    5-Methyloxolane-2-carboxylic acid: Similar in structure but with a methyl group instead of a benzyl group.

    5-Phenyl-2-oxazolidinone: Contains a phenyl group and an oxazolidinone ring, differing in ring structure and functional groups.

    2-Oxazolidinone-5-carboxylic acid: Another related compound with a different ring structure and functional group arrangement.

Uniqueness: 5-Benzyloxolane-2-carboxylic acid is unique due to its benzyloxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

10133-67-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-benzyloxolane-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

GGPMLBMXKHHJCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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